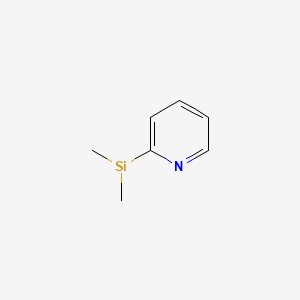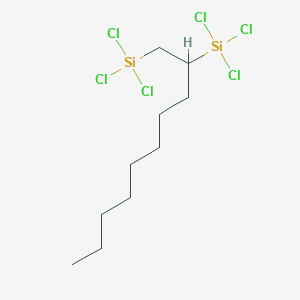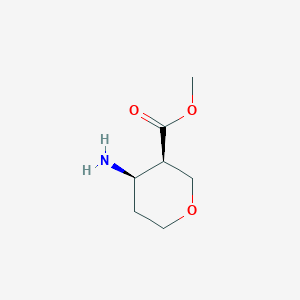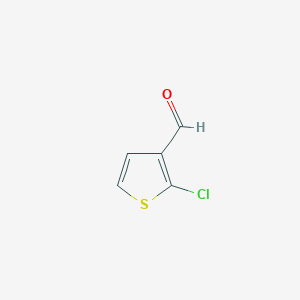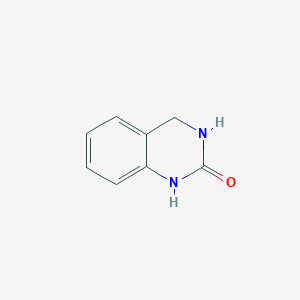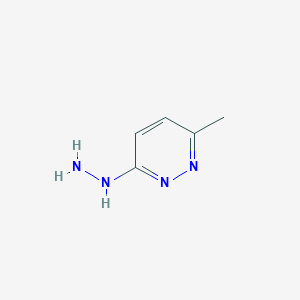
Copper phthalocyanine tetrasulfonic acid tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is a water-soluble derivative of copper phthalocyanine, a macrocyclic compound with a copper ion at its center. This compound is known for its vibrant blue color and is widely used in various applications due to its stability, solubility, and unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper phthalocyanine tetrasulfonic acid tetrasodium salt can be synthesized through the sulfonation of copper phthalocyanine. The process involves treating copper phthalocyanine with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
In industrial settings, the compound is typically produced using a continuous sulfonation process. This involves the controlled addition of sulfuric acid to copper phthalocyanine in a reactor, followed by neutralization and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Copper phthalocyanine tetrasulfonic acid tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often catalyzing the oxidation of other substances.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced from Cu(II) to Cu(I).
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper phthalocyanine tetrasulfonic acid tetrasodium salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which copper phthalocyanine tetrasulfonic acid tetrasodium salt exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic reactions, the copper ion can facilitate electron transfer processes, leading to the activation of substrates and the formation of reactive intermediates . In biological systems, the compound can generate reactive oxygen species, which can induce oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Nickel phthalocyanine tetrasulfonic acid tetrasodium salt: Similar in structure but contains a nickel ion instead of copper.
Zinc phthalocyanine tetrasulfonic acid tetrasodium salt: Contains a zinc ion and is used in similar applications.
Iron phthalocyanine tetrasulfonic acid tetrasodium salt: Contains an iron ion and is often used as a catalyst in different reactions.
Uniqueness
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is unique due to its high stability, solubility in water, and strong electronic properties. These characteristics make it particularly suitable for applications in catalysis, biological imaging, and photodynamic therapy .
Propiedades
Número CAS |
27360-85-6 |
|---|---|
Fórmula molecular |
C32H12CuN8O12S4.4Na C32H12CuN8Na4O12S4 |
Peso molecular |
984.3 g/mol |
Nombre IUPAC |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
Clave InChI |
HMPXSWYLSSRSQF-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Key on ui other cas no. |
27360-85-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


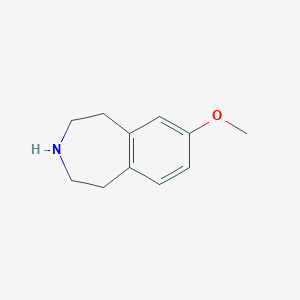
![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)
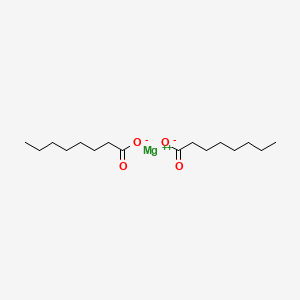
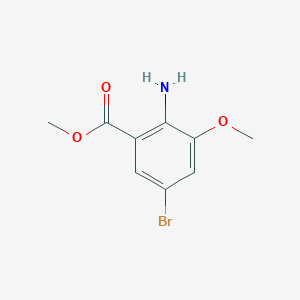

![1,2,3-trifluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1590194.png)
